molecular formula C13H17N3OS2 B15100123 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

Cat. No.: B15100123
M. Wt: 295.4 g/mol
InChI Key: OTPNADGGELBXSZ-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the formation of the triazole ring through cyclization reactions. The final step involves the introduction of the butanone moiety via a sulfanyl linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. The thiophene and triazole rings can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-1-(pyridin-3-yl)butan-2-one: Similar in structure but contains a pyridine ring instead of a thiophene ring.

    tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a benzo[b]thiophene ring and a carbamate group.

Uniqueness

The uniqueness of 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both thiophene and triazole rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H17N3OS2

Molecular Weight

295.4 g/mol

IUPAC Name

3,3-dimethyl-1-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one

InChI

InChI=1S/C13H17N3OS2/c1-13(2,3)10(17)8-19-12-15-14-11(16(12)4)9-6-5-7-18-9/h5-7H,8H2,1-4H3

InChI Key

OTPNADGGELBXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1C)C2=CC=CS2

Origin of Product

United States

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